

## preparing C-11 labeled odapipam for positron emission tomography

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# Application Notes and Protocols for [11C]Odapipam PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and use of [11C]**Odapipam**, a positron emission tomography (PET) radiotracer for imaging the dopamine D3 receptor. The following sections detail the synthesis, quality control, and application of [11C]**Odapipam** in preclinical and clinical research.

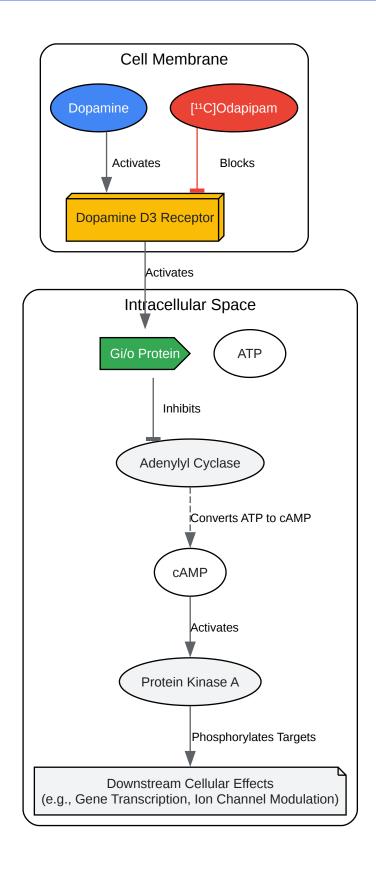
### Introduction to [11C]Odapipam

**Odapipam** is a selective antagonist for the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. Radiolabeling **odapipam** with carbon-11 ([¹¹C]), a positron-emitting radionuclide with a short half-life of 20.4 minutes, allows for the non-invasive in vivo quantification and visualization of D3 receptor density and occupancy using PET.

## **Dopamine D3 Receptor Signaling Pathway**

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various downstream effectors, influencing neuronal excitability and gene expression.





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Caption: Dopamine D3 Receptor Signaling Pathway.



## Experimental Protocols Radiosynthesis of [11C]Odapipam

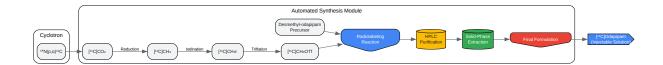
The radiosynthesis of [11C]**Odapipam** is typically achieved via a one-step O-[11C]methylation of its corresponding desmethyl precursor using [11C]methyl triflate ([11C]CH3OTf) or [11C]methyl iodide ([11C]CH3I).

Precursor: Desmethyl-odapipam Radiolabeling Agent: [11C]Methyl triflate or [11C]Methyl iodide

#### Protocol:

- Production of [¹¹C]Methane: [¹¹C]Carbon dioxide ([¹¹C]CO₂) produced from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction is converted to [¹¹C]methane ([¹¹C]CH₄) by catalytic reduction with hydrogen over a nickel catalyst.
- Synthesis of [¹¹C]Methyl Triflate: [¹¹C]CH₄ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃l) via gas-phase iodination. The [¹¹C]CH₃l is then passed through a heated column containing silver triflate to produce [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which is a more reactive methylating agent.
- Radiolabeling Reaction: The desmethyl-odapipam precursor (typically 0.5-1.0 mg) is dissolved in a suitable organic solvent (e.g., acetone, DMF). The gaseous [¹¹C]CH₃OTf is then trapped in this solution at room temperature. The reaction vessel is sealed and heated (e.g., 80-100°C) for a short period (e.g., 2-5 minutes) to facilitate the methylation.
- Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to separate [<sup>11</sup>C]Odapipam from the unreacted precursor and other byproducts.
- Formulation: The collected HPLC fraction containing [11C]**Odapipam** is reformulated into a sterile, pyrogen-free, isotonic solution suitable for intravenous injection. This typically involves solid-phase extraction (SPE) to remove the HPLC solvents, followed by elution with sterile saline and filtration through a 0.22 μm sterile filter.





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Caption: Automated Radiosynthesis Workflow for [11C]Odapipam.

#### **Quality Control**

Stringent quality control measures are essential to ensure the safety and efficacy of the radiotracer for human administration.



Parameter	Specification	Method
Identity	Retention time of the product matches that of a non-radioactive odapipam standard.	Analytical HPLC
Radiochemical Purity	≥ 95%	Analytical HPLC
Radionuclidic Purity	≥ 99.5% [¹¹C]	Gamma-ray spectroscopy
Molar Activity	> 37 GBq/μmol (>1000 mCi/ μmol) at the time of injection.	Calculated from the radioactivity and the mass of odapipam determined by HPLC with UV detection.
pH	4.5 - 7.5	pH meter
Sterility	Sterile	Sterility testing (retrospective)
Bacterial Endotoxins	< 175 EU / V (where V is the maximum recommended dose in mL)	Limulus Amebocyte Lysate (LAL) test
Residual Solvents	Within acceptable limits (e.g., < 410 ppm for acetone)	Gas Chromatography (GC)

### **Quantitative Data**

The following tables summarize typical quantitative data obtained during the production and in vivo imaging of [11C]**Odapipam** and analogous D3 receptor radiotracers.

Table 1: Radiosynthesis and Quality Control Data (Analogous to [11C]PHNO)



Parameter	Typical Value
Radiochemical Yield (decay-corrected)	10 - 25% (from [ <sup>11</sup> C]CO <sub>2</sub> )
Synthesis Time	30 - 40 minutes
Molar Activity (at end of synthesis)	74 - 185 GBq/μmol (2000 - 5000 mCi/μmol)
Radiochemical Purity	> 98%

Table 2: Human Radiation Dosimetry (Estimated based on other [11C] tracers)

Organ	Absorbed Dose (μGy/MBq)
Brain	4.5
Heart Wall	4.8
Kidneys	15.0
Liver	25.0
Lungs	5.0
Red Marrow	3.9
Ovaries	3.5
Testes	2.8
Urinary Bladder Wall	20.0
Effective Dose (μSv/MBq)	4.7

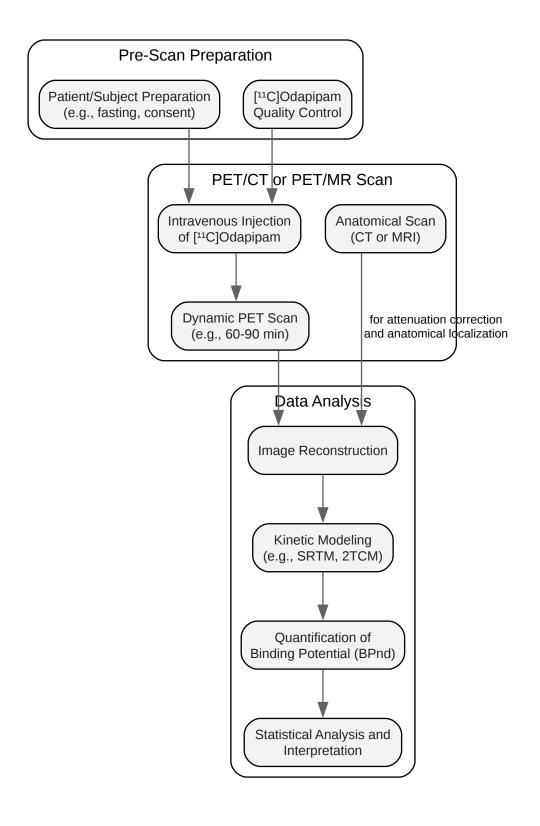
Table 3: Biodistribution in Humans at 30 minutes post-injection (Estimated based on [11C]PHNO)



Region	Standardized Uptake Value (SUV)
D3-rich regions	
Globus Pallidus	3.0 - 4.5
Substantia Nigra	2.5 - 4.0
Ventral Striatum	2.0 - 3.5
D2-rich regions	
Caudate	1.5 - 2.5
Putamen	1.8 - 3.0
Reference Region	
Cerebellum	1.0 (by definition in some analyses)

## **PET Imaging Protocol**





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Caption: Experimental Workflow for a [11C]Odapipam PET Study.



#### Protocol:

- Subject Preparation: Subjects are typically required to fast for at least 4-6 hours prior to the scan. Informed consent is obtained, and a catheter is inserted for radiotracer injection and potentially for arterial blood sampling.
- Radiotracer Administration: A bolus injection of [<sup>11</sup>C]Odapipam (typically 370-740 MBq or 10-20 mCi) is administered intravenously.
- PET Scan Acquisition: A dynamic PET scan is acquired for 60-90 minutes immediately following the injection. The scan is performed on a PET/CT or PET/MR scanner to allow for attenuation correction and co-registration with an anatomical image.
- Anatomical Imaging: A low-dose CT or an MRI scan is performed for anatomical localization of brain regions of interest.
- Data Analysis:
  - Image Reconstruction: PET data are reconstructed into a series of images over time.
  - Kinetic Modeling: Time-activity curves are generated for various brain regions. The binding potential (BPnd), a measure of receptor density, is quantified using kinetic models such as the Simplified Reference Tissue Model (SRTM) or a two-tissue compartment model (2TCM), often using the cerebellum as a reference region due to its low D3 receptor density.
  - Statistical Analysis: Regional BPnd values are compared between subject groups or conditions to investigate differences in D3 receptor availability.

#### **Disclaimer**

These application notes are intended for informational purposes for research professionals. The synthesis and use of PET radiopharmaceuticals must be conducted in compliance with all applicable local, national, and international regulations, including Good Manufacturing Practices (GMP) where required. All procedures involving radioactive materials and human subjects must be approved by the relevant institutional review boards and radiation safety committees.



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